2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The reaction starts with the bromination of phenol to form 4-bromophenol. This is followed by the etherification of 4-bromophenol with an appropriate alkyl halide to form 4-bromophenoxyalkane.
Piperazine Derivative Formation: The next step involves the reaction of the 4-bromophenoxyalkane with 1-(3-methylcyclohexyl)piperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone
- 2-(4-Fluorophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
Molecular Formula |
C19H27BrN2O2 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-3-2-4-17(13-15)21-9-11-22(12-10-21)19(23)14-24-18-7-5-16(20)6-8-18/h5-8,15,17H,2-4,9-14H2,1H3 |
InChI Key |
ZEMFQGKVCPZJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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